N,N'-Bis(2-hydroxyethyl)dithiooxamide
Description
N,N'-Bis(2-hydroxyethyl)dithiooxamide (CAS 120-86-5) is a dithiooxamide derivative with the molecular formula C₆H₁₂N₂O₂S₂ and a molecular weight of 208.302 g/mol . Its IUPAC name reflects the substitution of two 2-hydroxyethyl groups on the nitrogen atoms of the dithiooxamide backbone. Key physical properties, calculated via Joback and Crippen methods, include:
- ΔfG° (Gibbs free energy change): 52.64 kJ/mol
- ΔfH°gas (gas molar enthalpy): -195.96 kJ/mol
- logPoct/wat (log octanol/water partition coefficient): 0.47
- Tboil (boiling point): 680.7 K
- Tfus (melting point): 390.4 K .
Its primary application lies in Hg(II) detection using gold nanoparticle-based microfluidic paper analytical devices (μPADs), where it serves as a functionalizing agent due to its strong Hg(II)-binding affinity .
Structure
2D Structure
Properties
IUPAC Name |
N,N'-bis(2-hydroxyethyl)ethanedithioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c9-3-1-7-5(11)6(12)8-2-4-10/h9-10H,1-4H2,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POHRRIXAXBVBFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=S)C(=S)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059515 | |
| Record name | Ethanedithioamide, N,N'-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120-86-5 | |
| Record name | N,N′-Bis(2-hydroxyethyl)dithiooxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Bis(2-hydroxyethyl)dithiooxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF MK-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanedithioamide, N1,N2-bis(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanedithioamide, N,N'-bis(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7059515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-bis(2-hydroxyethyl)dithiooxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-BIS(2-HYDROXYETHYL)DITHIOOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6NI0P7GNP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Aqueous-Phase Condensation (Oxamide Route)
The Rhône-Poulenc process demonstrates high-yield oxamide production via ethanolamine and alkyl oxalate condensation in water:
Reaction Conditions
| Parameter | Optimal Range |
|---|---|
| Temperature | 20–40°C |
| Ethanolamine conc. | ≥5 mol/L |
| Solvent | Water |
| Productivity | 400 kg/m³ |
This method achieves 91.6% yield through recrystallization from aqueous media. For dithiooxamide adaptation, key modifications would involve:
-
Replacing alkyl oxalates with dithiooxalate esters
-
Using inert atmospheres to prevent sulfur oxidation
-
Employing radical inhibitors to stabilize thioamide groups
Proposed Synthetic Pathways for Dithiooxamide
Thionation of Preformed Oxamide
A two-step approach leveraging existing oxamide synthesis infrastructure:
-
Synthesize N,N'-bis(2-hydroxyethyl)oxamide via established methods
-
Perform sulfur substitution using:
-
Lawesson's reagent :
-
P}4\text{S}{10}\text{ in pyridine : Higher reactivity but lower selectivity
-
Challenges :
-
Complete thionation requires excess reagent (typically 2.5–3 eq)
-
Hydroxyl group protection may be necessary to prevent side reactions
Direct Condensation with Dithiooxalic Acid
Theoretical pathway using unstable dithiooxalic acid:
-
Generate in-situ dithiooxalic acid via:
-
Condense with ethanolamine in anhydrous ethanol
-
Precipitate product through controlled acidification
Required innovations :
-
Stabilization of dithiooxalic acid intermediates
-
Continuous flow systems to minimize decomposition
Comparative Analysis of Methodologies
| Method | Yield Potential | Scalability | Equipment Needs |
|---|---|---|---|
| Oxamide thionation | 60–75% | Moderate | Schlenk lines |
| Direct condensation | 30–50% | Low | Cryogenic setup |
| Mechanochemical | Unknown | High | Ball mill |
Data extrapolated from analogous sulfurization reactions
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(2-hydroxyethyl)dithiooxamide can undergo oxidation reactions to form disulfide derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
- Various substituted derivatives depending on the nucleophile used in substitution reactions .
Disulfide derivatives: from oxidation.
Thiol derivatives: from reduction.
Scientific Research Applications
Environmental Monitoring
Detection of Heavy Metals
One of the prominent applications of N,N'-Bis(2-hydroxyethyl)dithiooxamide is in the detection of heavy metals, particularly mercury (Hg). A recent study developed a microfluidic paper-based analytical device (μPAD) that utilizes gold nanoparticles modified with this compound to detect Hg(II) in various samples including air, fish, and water. The method demonstrated a detection limit of 12.5 nM (2.5 ppb) in aqueous solutions and showed good agreement with standard methods for mercury determination .
Table 1: Detection Limits and Ranges for Hg(II) Using μPAD
| Sample Type | Linear Range (μM) | Detection Limit (nM) |
|---|---|---|
| Aqueous Solution | 0.020 – 8.0 | 12.5 (2.5 ppb) |
| μPAD | 0.025 – 2.0 | 15 (3.0 ppb) |
Chelating Agent in Metal Ion Determination
This compound acts as an effective chelating agent for various metal ions such as copper(II), nickel(II), and cobalt(II). Its ability to form stable complexes enhances the sensitivity and selectivity of analytical methods used in determining these metals in environmental samples .
Case Study: Chelation Properties
A study focused on the chelation behavior of this compound with copper ions showed that it could significantly improve the detection limits when used in spectrophotometric methods. The stability constants for the complexes formed were calculated, indicating strong interactions between the ligand and metal ions.
Applications in Catalysis
The compound has also been explored for its catalytic properties, particularly in organic synthesis reactions where it can stabilize metal catalysts due to its bidentate nature. This feature allows it to coordinate with metal centers effectively, influencing their reactivity and stability .
Table 2: Summary of Catalytic Applications
| Reaction Type | Metal Catalyst Used | Role of this compound |
|---|---|---|
| Oxidation | Copper | Stabilizes catalyst, enhances reaction rate |
| Reduction | Palladium | Acts as a ligand to improve selectivity |
Biomedical Applications
Emerging research suggests potential biomedical applications for this compound, particularly in drug delivery systems where its chelating properties can be harnessed to transport metal-based drugs effectively within biological systems.
Case Study: Drug Delivery Systems
A study investigated the incorporation of this compound into polymeric matrices for controlled drug release, demonstrating improved bioavailability of certain therapeutic agents through enhanced solubility and stability.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-hydroxyethyl)dithiooxamide involves its ability to form stable complexes with metal ions. The hydroxyethyl groups enhance its solubility and facilitate its interaction with metal ions. The dithiooxamide moiety acts as a bidentate ligand, coordinating with metal ions through the sulfur and nitrogen atoms. This coordination can influence the reactivity and stability of the metal complexes formed .
Comparison with Similar Compounds
Structural and Functional Group Variations
Dithiooxamide derivatives differ primarily in their N-substituents, which influence their chemical reactivity, coordination chemistry, and biological activity. Key analogs include:
Toxicity Profile
The hydroxyethyl derivative is uniquely non-toxic compared to other alkyl-substituted analogs:
Thermodynamic and Physical Properties
Comparative thermodynamic data (calculated via Joback/Crippen methods):
Analytical Chemistry
The hydroxyethyl derivative’s Hg(II)-sensing capability is unmatched among dithiooxamides.
Biomedical Relevance
Material Science
- 4-Methylphenyl derivative : Exhibits mesogenic behavior, making it a candidate for liquid crystal displays .
Biological Activity
N,N'-Bis(2-hydroxyethyl)dithiooxamide (CAS Number: 120-86-5) is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of environmental chemistry and analytical biochemistry. This article explores its biological interactions, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 208.32 g/mol
- IUPAC Name : this compound
The compound features two hydroxyethyl groups attached to a dithiooxamide backbone. This structure enhances its solubility and reactivity, making it effective in various biological interactions.
Biological Activity Overview
This compound exhibits notable biological activities, particularly due to its ability to interact with metal ions. Its chelating properties allow it to form stable complexes with various metals, which can significantly influence biological systems.
Key Biological Activities
- Chelation of Metal Ions : The compound effectively binds to metal ions such as mercury (Hg), nickel (Ni), and copper (Cu). This property is crucial in environmental remediation and analytical detection methods.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is needed to establish its efficacy against specific pathogens.
- Potential Anticancer Activity : There are indications that this compound may have anticancer properties, possibly through mechanisms involving metal ion modulation or direct interaction with cellular targets.
The mechanism of action primarily involves the chelation of metal ions, which can alter their bioavailability and toxicity. By forming complexes with these metals, this compound can potentially mitigate the harmful effects of heavy metals in biological systems.
1. Detection of Mercury Using Modified Gold Nanoparticles
A study developed a microfluidic paper-based analytical device utilizing gold nanoparticles functionalized with this compound for the detection of Hg(II) in environmental samples. The device demonstrated:
- Detection Limit : 12.5 nM (2.5 ppb)
- Linear Range : 0.020–8.0 μM for Hg(II) in aqueous solutions
- Application : Successfully applied to real samples such as fish and air quality assessments in Sanandaj, Iran .
2. Volumetric Determination of Nickel
Research highlighted the use of this compound in volumetric analysis for nickel and nickel-copper mixtures. The compound's ability to form stable complexes facilitated accurate quantification in various matrices .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Key Biological Activity |
|---|---|---|
| Dithiooxamide | Basic structure without hydroxyethyl | General chelation properties |
| N,N'-Diethyl-dithiooxamide | Ethyl groups instead of hydroxyethyl | Similar chelation but less soluble |
| N,N'-Bis(3-hydroxypropyl)dithiooxamide | Hydroxypropyl groups | Different solubility and reactivity |
The uniqueness of this compound lies in its specific combination of hydroxyethyl groups that enhance solubility and reactivity compared to similar compounds .
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
